2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a 4-methoxybenzenesulfonyl group, a methylsulfanyl substituent, and a 4-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-[5-amino-4-(4-methoxyphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-28-14-6-4-13(5-7-14)22-17(25)12-24-19(21)18(20(23-24)30-3)31(26,27)16-10-8-15(29-2)9-11-16/h4-11H,12,21H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUDRPPUCYHDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The final step involves the acylation of the resulting intermediate with 4-methoxyphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other pyrazole derivatives, such as:
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): This analogue replaces the 4-methoxybenzenesulfonyl group with a fluorophenyl substituent and incorporates a triazole ring.
Key Structural Differences:
Crystallographic and Computational Insights
- Crystallographic Refinement : The target compound’s sulfonyl group may introduce challenges in resolving torsional angles due to its bulkiness. SHELX programs are critical for such refinements, as demonstrated in analogous studies ().
- Enantiomer Analysis : Unlike compounds requiring enantiomorph-polarity estimation (e.g., ), the target compound’s lack of chiral centers simplifies stereochemical characterization.
Research Findings and Limitations
- Synthesis Challenges : The sulfonylation step for introducing the 4-methoxybenzenesulfonyl group may require stringent conditions to avoid side reactions, a common issue in sulfonamide synthesis.
- Data Gaps: No direct thermodynamic or pharmacological data for the target compound exists in the provided evidence. Extrapolations are based on structural analogs and computational tools (e.g., SHELX , WinGX ).
Biological Activity
The compound 2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide , also referred to as G196-0411, is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibition activities, based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : Cc1cc(NC(Cn(c(N)c2S(c(cc3)ccc3OC)(=O)=O)nc2SC)=O)c(C)cc1
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various sulfonamide derivatives, including those related to G196-0411. The compound was tested against several bacterial strains, demonstrating moderate to strong antibacterial activity. For instance:
- Tested Strains : Salmonella typhi, Bacillus subtilis, among others.
- Results : The compound exhibited significant inhibition against these strains, indicating its potential as an antibacterial agent .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been a focal point of research:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to G196-0411 have shown promising AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. Some related compounds achieved IC50 values as low as 0.63 µM, suggesting that G196-0411 may possess similar properties .
- Urease Inhibition : The compound has been tested for urease inhibition, a valuable property in treating urinary tract infections. The results indicated that it could effectively inhibit urease activity, with some derivatives showing IC50 values significantly lower than the standard reference .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of G196-0411 and its analogs:
- Study on Antibacterial Properties :
- Enzyme Inhibition Studies :
Data Table of Biological Activities
| Activity Type | Tested Strains/Enzymes | Result (IC50 µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Acetylcholinesterase | Various (related compounds) | 0.63 - 6.28 |
| Urease | Various (related compounds) | Significant inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization using reagents like hydrazine derivatives.
- Step 2 : Sulfonylation of the pyrazole ring with 4-methoxybenzenesulfonyl chloride under anhydrous conditions.
- Step 3 : Acetamide coupling via nucleophilic substitution, requiring catalysts like DMAP or EDCI.
- Critical Parameters : Temperature (60–80°C for sulfonylation), solvent polarity (e.g., DMF for solubility), and pH control (neutral for coupling). Optimizing these reduces side products like unreacted sulfonyl intermediates .
- Table 1 : Representative Reaction Conditions and Yields
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine | EtOH | 70 | 65–75 |
| 2 | 4-Methoxybenzenesulfonyl chloride | DCM | 25 | 80–85 |
| 3 | EDCI/DMAP | DMF | 50 | 70–78 |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl groups) and sulfonyl/acetamide carbonyls (δ 165–170 ppm). Multiplicity analysis distinguishes regioisomers .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular ion peaks (e.g., [M+H] at m/z 505.12). Fragmentation patterns validate sulfonyl and methylsulfanyl groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) detects residual solvents or unreacted intermediates .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis (TGA/DSC) : Decomposition above 200°C indicates thermal robustness.
- Photostability : UV-Vis exposure (254 nm) for 48 hours monitors degradation; methoxy groups enhance stability vs. hydrolysis-prone analogs .
- Solution Stability : pH-dependent degradation in buffers (e.g., rapid hydrolysis in acidic conditions <pH 3) necessitates storage in anhydrous DMSO at -20°C .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC variability) be systematically addressed?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Meta-Analysis : Pool data from >3 independent studies; statistical tools (ANOVA) identify outliers due to impurity interference .
Q. What computational strategies predict binding modes and off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 3ERT for sulfonamide-targeted enzymes). Key interactions: Sulfonyl oxygen with Arg residues; pyrazole N-H with catalytic sites .
- MD Simulations : 100-ns trajectories in GROMACS assess binding stability; RMSD >2 Å suggests poor target retention .
- Off-Target Screening : SwissTargetPrediction identifies kinase and GPCR off-targets; validate via counter-screening .
Q. How to design structure-activity relationship (SAR) studies for analogs with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance sulfonamide electrophilicity .
- Substituent Libraries : Synthesize 10–15 analogs varying methylsulfanyl position; assess IC against primary and off-targets .
- Table 2 : Representative SAR Data for Analogs
| Analog | R | R | Target IC (nM) | Selectivity Index |
|---|---|---|---|---|
| 1 | -OCH | -SCH | 12 ± 1.5 | 8.2 |
| 2 | -CF | -SCH | 8 ± 0.9 | 12.5 |
| 3 | -OCH | -SOCH | 25 ± 3.1 | 3.7 |
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility profiles reported across studies?
- Methodological Answer :
- Solvent Systems : Compare DMSO (high solubility) vs. aqueous buffers (low solubility). Use shake-flask method with HPLC quantification .
- pH Adjustment : Solubility increases at pH >7 due to deprotonation of sulfonamide (-SONH-) .
- Co-solvent Screening : 10% PEG-400 improves aqueous solubility from 0.5 mg/mL to 2.1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
